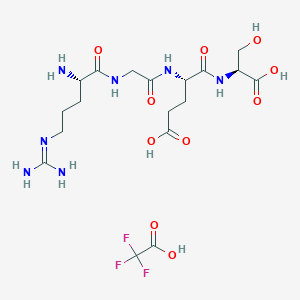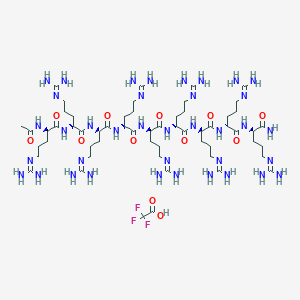
Tumor Mucin Antigen (13-21)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tumor Mucin Antigen
Applications De Recherche Scientifique
Overview of Mucin Antigens in Cancer Research
Mucins like MUC1 and MUC2 are over-expressed on the surface of many tumors, making them significant in cancer research. Studies have shown that conjugating these mucins to keyhole limpet hemocyanin (KLH) and using immunological adjuvants like QS-21 can induce strong antibody responses, which are critical in targeting tumor cells (Ragupathi et al., 2002).
Immunotherapy and Vaccine Development
Immunotherapy strategies often target mucins for vaccine development. MUC1, a recognized tumor-specific antigen, has been used to develop various glycopeptide anti-cancer vaccines. These vaccines have employed different antigenic carrier proteins and adjuvants to enhance immunogenicity, showing promise in tumor or mouse models (Hossain & Wall, 2016). Mucin-1 conjugates with bacteriophage Qβ have led to potent antibody and cytotoxic T cell responses, highlighting their potential as anticancer vaccines (Yin et al., 2018).
Unique Properties of Mucin Antigens
MUC1 expressed on tumors can be considered a tumor-specific antigen, as its expression on normal cells is hidden from the immune system. Its aberrant glycosylation on tumors creates new epitopes recognized by the immune system, making it a universal immunogen and target (Finn et al., 1995). The mucin MUC1's tandemly repeating epitopes, under-glycosylation, and cell surface expression are central to immune recognition, posing challenges and opportunities in vaccine design (Barratt-Boyes, 1996).
Genetic Engineering for Immunotherapy
Genetic engineering has enabled high-level expression of tumor antigen MUC1 on human dendritic cells, enhancing their potential in immunotherapeutic treatment for tumors expressing MUC1 (Henderson et al., 1996).
Clinical Applications and Challenges
Despite the promising results in preclinical and early-stage clinical trials, there are still challenges in the application of mucin-based cancer vaccines. The development of vaccines against MUC1 and other mucin antigens needs to consider the unique properties of these antigens for effective cancer treatment (Graham et al., 1996).
Propriétés
Nom du produit |
Tumor Mucin Antigen (13-21) |
|---|---|
Séquence |
LLLTVLTVV |
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Tumor Mucin Antigen (13-21) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





